4-Hydroxybutyl dihydrogen phosphate

Vue d'ensemble

Description

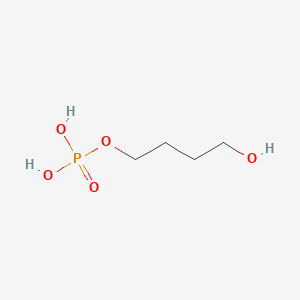

4-Hydroxybutyl dihydrogen phosphate is an organic compound with the molecular formula C4H11O5P. It is a derivative of butanol where a hydroxyl group is replaced by a phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxybutyl dihydrogen phosphate can be synthesized through the reaction of 4-hydroxybutanol with phosphoric acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as:

C4H9OH+H3PO4→C4H11O5P+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or crystallization processes to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxybutyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The phosphate group can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-oxobutyl dihydrogen phosphate.

Reduction: Formation of butyl dihydrogen phosphate.

Substitution: Formation of halogenated derivatives of this compound.

Applications De Recherche Scientifique

4-Hydroxybutyl dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production

Activité Biologique

4-Hydroxybutyl dihydrogen phosphate (CAS Number: 82534) is a phosphate ester that has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: CHOP. Its structure includes a hydroxybutyl group attached to a phosphate moiety, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 182.1 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (approx. 7) |

The biological activity of this compound primarily involves:

- Cell Signaling : It may act as a signaling molecule, influencing various cellular pathways.

- Enzyme Modulation : The compound can affect enzyme activities related to metabolic processes, particularly those involving phosphate metabolism.

- Toxicological Effects : Studies indicate that it may exhibit cytotoxic effects at higher concentrations, impacting cell viability and function.

1. Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic properties in various cell lines. A study conducted on rat liver cells indicated significant cell death at concentrations exceeding 100 µM, suggesting a dose-dependent relationship between exposure and cytotoxicity .

2. Enzymatic Effects

The compound has been shown to influence the activity of key enzymes involved in metabolic pathways. For instance, it affects aminotransferase and alkaline phosphatase activities, indicating potential implications for liver function and metabolism .

3. Immunological Impact

Preliminary studies suggest that this compound may modulate immune responses. In vitro assays have indicated alterations in cytokine production when immune cells are exposed to the compound, pointing towards its potential role as an immunomodulator .

Case Study 1: Toxicological Evaluation

A comprehensive toxicological evaluation was performed to assess the effects of repeated oral administration of this compound in rats. The study revealed that after multiple doses, there were significant alterations in liver enzyme levels, indicative of hepatotoxicity .

Case Study 2: Pharmacokinetics

In a pharmacokinetic study involving intravenous administration in animal models, the compound was found to have a half-life ranging from 16.6 to 29.9 hours, with minimal bioaccumulation observed . This suggests rapid metabolism and clearance from the body.

Comparative Analysis with Similar Compounds

| Compound | Cytotoxicity | Enzyme Activity | Immunomodulation |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Tributyl phosphate | Moderate | Minimal | Low |

| Butyl hydrogen phosphate | Low | Significant | High |

Propriétés

IUPAC Name |

4-hydroxybutyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O5P/c5-3-1-2-4-9-10(6,7)8/h5H,1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZINOQJQXIEBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOP(=O)(O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145620 | |

| Record name | 4-Hydroxybutyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10305-36-9 | |

| Record name | 1,4-Butanediol, 1-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10305-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybutyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.